molecular formula C16H32O3 B1596101 2,4,4-Trimethylpentan-2-yl 2-ethylhexaneperoxoate CAS No. 22288-43-3

2,4,4-Trimethylpentan-2-yl 2-ethylhexaneperoxoate

Cat. No.: B1596101
CAS No.: 22288-43-3
M. Wt: 272.42 g/mol
InChI Key: RFLMOBVJXKBPQW-UHFFFAOYSA-N
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Description

2,4,4-Trimethylpentan-2-yl 2-ethylhexaneperoxoate is an organic peroxide compound. It is primarily used as an initiator in polymerization reactions due to its ability to decompose and generate free radicals. This compound is known for its stability and effectiveness in initiating polymerization processes, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethylpentan-2-yl 2-ethylhexaneperoxoate typically involves the reaction of 2,4,4-trimethylpentan-2-ol with 2-ethylhexanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. The use of continuous flow technology also enhances safety by minimizing the risk of peroxide decomposition during production.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethylpentan-2-yl 2-ethylhexaneperoxoate primarily undergoes decomposition reactions to generate free radicals. These free radicals can initiate various polymerization reactions, including:

    Addition Polymerization: The compound initiates the polymerization of monomers such as styrene, methyl methacrylate, and vinyl chloride.

    Cross-Linking Reactions: It is used to cross-link polymers, enhancing their mechanical properties and thermal stability.

Common Reagents and Conditions

The decomposition of this compound is typically carried out at elevated temperatures, often in the range of 60-100°C. Common solvents used in these reactions include toluene and benzene. The presence of co-initiators such as amines or metal salts can enhance the efficiency of the decomposition process.

Major Products Formed

The primary products formed from the decomposition of this compound are free radicals, which subsequently initiate the polymerization of monomers. The resulting polymers can vary widely depending on the monomers used, ranging from polystyrene to polyvinyl chloride.

Scientific Research Applications

2,4,4-Trimethylpentan-2-yl 2-ethylhexaneperoxoate has a wide range of applications in scientific research and industry:

    Polymer Chemistry: It is extensively used as an initiator in the synthesis of various polymers, including plastics, rubbers, and resins.

    Material Science: The compound is used to modify the properties of materials through cross-linking, enhancing their durability and performance.

    Biomedical Research: It is employed in the synthesis of biocompatible polymers for medical devices and drug delivery systems.

    Industrial Applications: The compound is used in the production of coatings, adhesives, and sealants, where it helps improve product performance and longevity.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethylpentan-2-yl 2-ethylhexaneperoxoate involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals. These free radicals can then initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The molecular targets of this compound are primarily the monomers used in polymerization processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,3,3-Tetramethylbutyl 2-ethylperoxyhexanoate
  • 2,2,4-Trimethylpentane
  • 2,4,4-Trimethylpentan-2-yl 2-ethylhexanoate

Uniqueness

2,4,4-Trimethylpentan-2-yl 2-ethylhexaneperoxoate is unique due to its high stability and efficiency as a polymerization initiator. Compared to similar compounds, it offers better control over the polymerization process, resulting in polymers with more consistent properties. Its ability to decompose at relatively low temperatures also makes it a safer and more versatile option for industrial applications.

Properties

IUPAC Name

2,4,4-trimethylpentan-2-yl 2-ethylhexaneperoxoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-8-10-11-13(9-2)14(17)18-19-16(6,7)12-15(3,4)5/h13H,8-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLMOBVJXKBPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OOC(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944943
Record name 2,4,4-Trimethylpentan-2-yl 2-ethylhexaneperoxoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22288-43-3
Record name 1,1,3,3-Tetramethylbutyl 2-ethylhexaneperoxoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22288-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3-Tetramethylbutyl 2-ethylperoxyhexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022288433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,4-Trimethylpentan-2-yl 2-ethylhexaneperoxoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3-tetramethylbutyl 2-ethylperoxyhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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